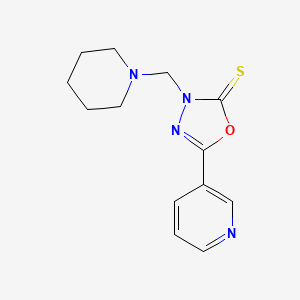
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as MMTF, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and neuroprotective effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of certain inflammatory cytokines. It has also been found to protect neurons from oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in various scientific studies due to its potential applications in different fields. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step process, starting with the reaction of 5-methyl-2-hydroxyacetophenone with benzaldehyde to yield 5-methyl-3-phenyl-2-benzoylpropionic acid. This intermediate is then reacted with trifluoroacetic anhydride and sodium methoxide to form this compound.
Aplicaciones Científicas De Investigación
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been the subject of various scientific studies due to its potential applications in different fields. One of its most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties that inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-10-8-12(23-2)9-13-14(10)16(22)15(11-6-4-3-5-7-11)17(24-13)18(19,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGRRCYIXHBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)

![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)


![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)


![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
